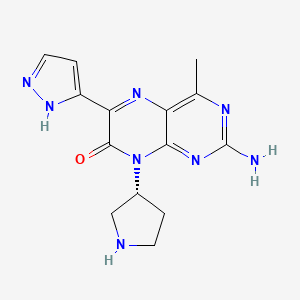
(R)-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazoles, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and proteins. Its ability to bind to specific biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its interactions with biological molecules might lead to the development of new treatments for diseases.
Industry
In the industrial sector, ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one might be used in the development of new materials with specific properties, such as catalysts or electronic materials.
作用機序
The mechanism of action of ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biological pathways. Detailed studies using techniques like X-ray crystallography or NMR spectroscopy can elucidate the exact binding interactions and conformational changes involved.
類似化合物との比較
Similar Compounds
Pteridine: A basic structure similar to the compound , often used in the study of biological pigments.
Folic Acid: A pteridine derivative essential for DNA synthesis and repair.
Methotrexate: A pteridine-based drug used in cancer therapy.
Uniqueness
®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and a pyrrolidine ring within the pteridine framework makes it a versatile compound for various applications.
特性
分子式 |
C14H16N8O |
|---|---|
分子量 |
312.33 g/mol |
IUPAC名 |
2-amino-4-methyl-6-(1H-pyrazol-5-yl)-8-[(3R)-pyrrolidin-3-yl]pteridin-7-one |
InChI |
InChI=1S/C14H16N8O/c1-7-10-12(20-14(15)18-7)22(8-2-4-16-6-8)13(23)11(19-10)9-3-5-17-21-9/h3,5,8,16H,2,4,6H2,1H3,(H,17,21)(H2,15,18,20)/t8-/m1/s1 |
InChIキー |
FETPXTHMROMIGK-MRVPVSSYSA-N |
異性体SMILES |
CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)C3=CC=NN3)[C@@H]4CCNC4 |
正規SMILES |
CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)C3=CC=NN3)C4CCNC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















